Cas no 82911-12-4 (2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel-)

82911-12-4 structure
Product name:2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel-
2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel-
- Fluoranthene trans-2,3-dihydrodiol
- trans-2,3-Dihydroxy-2,3-dihydrofluoranthene
- 2,3-FLUORANTHENEDIOL, 2,3-DIHYDRO-, trans-
- 82911-12-4
- trans-2,3-Dihydrofluoranthene-2,3-diol
- BRN 4466383
- DTXSID101002999
- CCRIS 2178
- trans-2,3-Dihydrodihydroxyfluoranthene
- 2,3-dihydrofluoranthene-2,3-diol
- trans-Fluoranthene-2,3-dihydrodiol
-
- Inchi: InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H/t14-,16-/m1/s1
- InChI Key: WZPSABMMMAFNIT-GDBMZVCRSA-N
- SMILES: C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O
Computed Properties
- Exact Mass: 236.08373
- Monoisotopic Mass: 236.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 40.5
Experimental Properties
- Density: 1.41
- Boiling Point: 481°C at 760 mmHg
- Flash Point: 239.4°C
- Refractive Index: 1.761
2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel- Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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